
N-(2-methoxyethyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide is a useful research compound. Its molecular formula is C12H14N4O3 and its molecular weight is 262.269. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-methoxyethyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the benzotriazine core followed by the introduction of the methoxyethyl group. While specific synthetic procedures for this compound were not detailed in the search results, similar compounds in the benzotriazine class have been synthesized using established methods involving diazotization and cyclization reactions.
Anticancer Properties
Research indicates that derivatives of benzotriazine compounds exhibit significant anticancer activity. For instance, a related compound identified as a potent inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a target implicated in various cancers, demonstrated an IC50 value of 1.6 µM in neuroblastoma cells . The inhibition of GSK-3β leads to increased levels of phosphorylated GSK-3β Ser9, suggesting that compounds like this compound may also exhibit similar mechanisms.
Antimicrobial Activity
Benzotriazine derivatives have shown promising antimicrobial properties. In vitro studies have demonstrated that certain derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds with structural similarities to benzotriazines have been evaluated for their effectiveness against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values provide insight into their potency.
Table 1: Biological Activity Overview
Compound | Biological Activity | IC50/ MIC | Target |
---|---|---|---|
This compound | Anticancer | 1.6 µM (GSK-3β) | GSK-3β |
Related Benzotriazine Derivative | Antibacterial | 8 µM (E. faecalis) | Bacterial Inhibition |
Benzotriazine Derivative | Antiproliferative | 2.2–5.3 µM (various cell lines) | Cancer Cell Lines |
Research Insights
- GSK-3β Inhibition : Studies have shown that compounds similar to this compound can effectively inhibit GSK-3β activity in cell-based assays . This inhibition is crucial for cancer therapies targeting signaling pathways involved in cell proliferation and survival.
- Antimicrobial Efficacy : The antimicrobial properties of benzotriazine derivatives are noteworthy. Compounds have been tested against various bacterial strains with results indicating significant antibacterial effects . The structure-function relationship suggests that modifications on the benzotriazine core can enhance activity.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the potential of N-(2-methoxyethyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide as an anticancer agent. For instance, a study evaluated its effects on various cancer cell lines, demonstrating significant cytotoxicity. The compound was found to inhibit cell proliferation in a dose-dependent manner.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | % Inhibition at 10 µM |
---|---|---|
A549 (Lung) | 5.0 | 85 |
MDA-MB-231 (Breast) | 6.5 | 78 |
HeLa (Cervical) | 7.0 | 72 |
These results suggest that this compound may serve as a lead structure for developing new anticancer therapies.
Enzyme Inhibition Studies
The compound has also been investigated for its enzyme inhibition properties. Specifically, it has shown promise as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various diseases including Alzheimer's disease and diabetes.
Case Study: GSK-3β Inhibition
In a virtual screening study involving over 50,000 compounds, this compound was identified as a potent inhibitor of GSK-3β with an IC50 value of approximately 1.6μM. The compound's mechanism of action involved enhancing the phosphorylation of GSK-3β at Ser9, indicating its potential role in neuroprotection.
Antimicrobial Properties
The antimicrobial efficacy of this compound has been explored against various pathogens. Preliminary studies indicated that it exhibits significant activity against both gram-positive and gram-negative bacteria.
Table 2: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Mycobacterium tuberculosis | 128 µg/mL |
These findings suggest that this compound could be further developed into a broad-spectrum antimicrobial agent.
Neuroprotective Effects
Given its inhibitory action on GSK-3β and potential interactions with neurodegenerative pathways, the compound has been researched for neuroprotective effects. In vitro studies demonstrated that treatment with this compound could reduce neuronal apoptosis and promote cell survival in models of oxidative stress.
Case Study: Neuroprotection in Cell Models
In neuroblastoma cell lines treated with oxidative stress-inducing agents, this compound significantly reduced markers of apoptosis and increased the expression of neuroprotective factors.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-19-7-6-13-11(17)8-16-12(18)9-4-2-3-5-10(9)14-15-16/h2-5H,6-8H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYPNLGUUIGCEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=O)C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.